Daphnelantoxin B

Übersicht

Beschreibung

Daphnelantoxin B is a bioactive secondary metabolite that belongs to the group of phytochemicals. It is extracted from the root of Daphne genkwa, a plant native to China and Japan . This compound has been shown to inhibit the production of inflammatory cytokines by macrophages and the proliferation of human prostate cancer cells . This compound also possesses anti-inflammatory properties and can be used for the treatment of inflammation in humans .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Daphnelantoxin B is typically extracted from the root of Daphne genkwa . The extraction process involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound is then purified to achieve a high level of purity, typically greater than 95% .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Daphne genkwa roots. The roots are harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction, followed by purification processes such as chromatography to isolate this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Daphnelantoxin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its bioactivity or to study its chemical properties .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Wissenschaftliche Forschungsanwendungen

Daphnelantoxin B has a wide range of scientific research applications:

Wirkmechanismus

Daphnelantoxin B exerts its effects by inhibiting the production of inflammatory cytokines by macrophages . This inhibition is achieved through the modulation of specific molecular pathways involved in inflammation. Additionally, this compound inhibits the proliferation of human prostate cancer cells by interfering with cell cycle progression and inducing apoptosis .

Vergleich Mit ähnlichen Verbindungen

- Daphnenone

- 3-Hydroxy-1,5-diphenyl-1-pentanone

- Daphneolone

- 1,7-Diphenyl-4-hepten-3-one

- 7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one

Comparison: Daphnelantoxin B is unique due to its specific bioactivity, particularly its ability to inhibit inflammatory cytokines and cancer cell proliferation . While similar compounds may share structural features, they often differ in their bioactivity and pharmacological properties. For example, Daphnenone and Daphneolone have different functional groups that may influence their biological effects .

Biologische Aktivität

Daphnelantoxin B is a natural compound derived from the plant species Daphne and has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known for their complex polyphenolic structures. Its specific molecular formula and structure contribute to its biological effects, which include anti-inflammatory, anti-cancer, and neuroprotective properties. The compound's interaction with cellular pathways underlies its pharmacological potential.

1. Anti-inflammatory Activity:

this compound exhibits significant anti-inflammatory properties by modulating key signaling pathways. It has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in regulating inflammatory responses. Studies indicate that this compound can reduce the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in various cellular models.

2. Neuroprotective Effects:

Research has demonstrated that this compound may protect neuronal cells from oxidative stress and apoptosis. In vitro studies have indicated that it can enhance cell viability in models of neurodegeneration by reducing reactive oxygen species (ROS) levels and promoting cell survival pathways.

3. Anticancer Properties:

this compound has shown promise as an anticancer agent through its ability to induce apoptosis in cancer cell lines. It appears to exert its effects by activating caspase pathways and disrupting mitochondrial function, leading to programmed cell death.

Data Tables

The following table summarizes key findings related to the biological activities of this compound:

| Activity | Mechanism | Model/System | Effect Observed |

|---|---|---|---|

| Anti-inflammatory | Inhibition of NF-κB pathway | Rat severe acute pancreatitis model | Reduced pancreatic injury |

| Neuroprotection | Reduction of oxidative stress | Neuronal cell lines | Increased cell viability |

| Anticancer | Induction of apoptosis | Various cancer cell lines | Decreased cell proliferation |

Case Study 1: Anti-inflammatory Effects

In a study involving a rat model of severe acute pancreatitis, this compound was administered at doses ranging from 4 mg/kg to 10 mg/kg. The results indicated a significant reduction in inflammatory markers and pancreatic injury compared to control groups. This study highlights the compound's potential for therapeutic applications in inflammatory diseases.

Case Study 2: Neuroprotective Effects

A separate investigation focused on the neuroprotective effects of this compound in a model of oxidative stress induced by hydrogen peroxide in neuronal cells. The treatment with this compound resulted in a marked decrease in ROS levels and an increase in cell viability, suggesting its potential utility in neurodegenerative conditions.

Case Study 3: Anticancer Activity

In vitro assays conducted on various cancer cell lines demonstrated that this compound effectively induced apoptosis through mitochondrial dysfunction and caspase activation. The compound exhibited IC50 values indicating potent anticancer activity, making it a candidate for further development as an anti-cancer therapy.

Eigenschaften

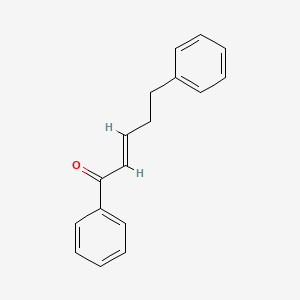

IUPAC Name |

(E)-1,5-diphenylpent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O/c18-17(16-12-5-2-6-13-16)14-8-7-11-15-9-3-1-4-10-15/h1-6,8-10,12-14H,7,11H2/b14-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSCWRSSILDQLBE-RIYZIHGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC=CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC/C=C/C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Daphnelantoxin B on brown citrus aphids?

A1: this compound exerts its insecticidal activity by inhibiting key detoxification enzymes in brown citrus aphids []. The research demonstrates that this compound effectively inhibits both esterase and glutathione-S-transferase (GST) activities in these aphids []. These enzymes play a crucial role in detoxifying xenobiotics, including insecticides, within the insect's body. By inhibiting these enzymes, this compound hinders the aphid's ability to neutralize its toxic effects, leading to increased susceptibility and mortality.

Q2: Which specific enzyme families were investigated as potential targets of this compound in the study?

A2: The study focused on the effects of this compound on two major detoxification enzyme families in brown citrus aphids: esterases and glutathione-S-transferases (GSTs) []. The researchers investigated the in vitro inhibition of these enzymes using both whole-body homogenates and separated enzyme extracts.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.